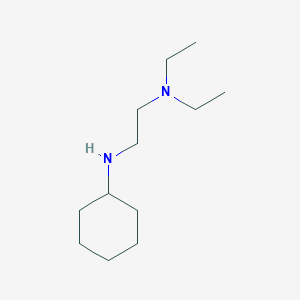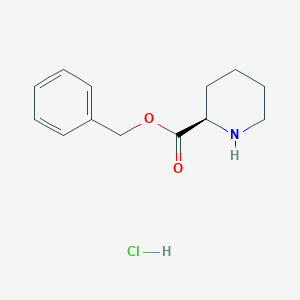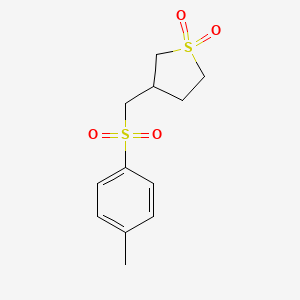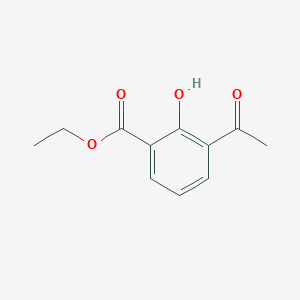
Ethyl 3-acetyl-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-acetyl-2-hydroxybenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, an acetyl group at the third position, and a hydroxyl group at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-acetyl-2-hydroxybenzoate can be synthesized through the esterification of 3-acetyl-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols, especially at the carbonyl group of the acetyl moiety.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3-acetyl-2-hydroxybenzoic acid.
Reduction: Formation of ethyl 3-(hydroxyethyl)-2-hydroxybenzoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-acetyl-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-acetyl-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-acetyl-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Both compounds have a hydroxyl group on the benzene ring, but this compound has an additional acetyl group, which imparts different chemical and biological properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Ethyl 3-hydroxybenzoate: Lacks the acetyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 3-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)9-6-4-5-8(7(2)12)10(9)13/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
FQELDVYCJBSHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



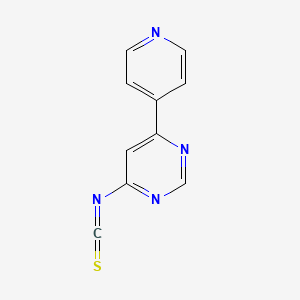
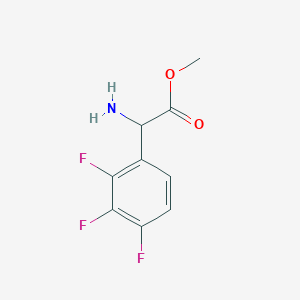
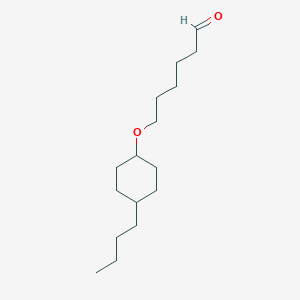

![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
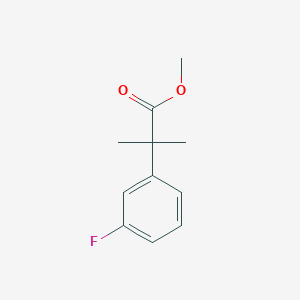
![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)
